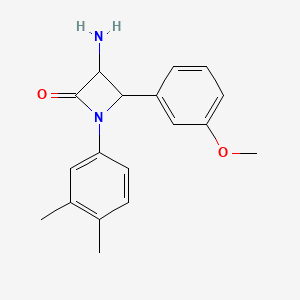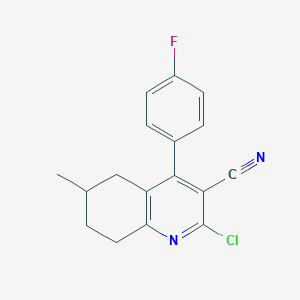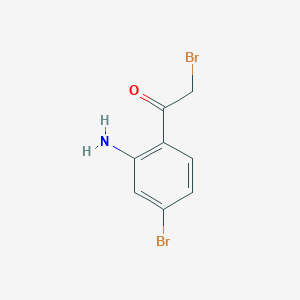
Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring, which is further connected to an acetate group. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate typically involves the esterification of 2-(4-bromo-2,5-dichlorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.
化学反応の分析
Types of Reactions
Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Quinones or other oxidized aromatic compounds.
科学的研究の応用
Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate: Characterized by the presence of bromine and chlorine atoms on the phenyl ring.
Methyl 2-(4-bromo-phenyl)acetate: Lacks the additional chlorine atoms, which can affect its reactivity and applications.
Methyl 2-(2,5-dichloro-phenyl)acetate: Lacks the bromine atom, which can also influence its chemical properties and uses.
Uniqueness
This compound is unique due to the combination of bromine and chlorine atoms on the phenyl ring, which can enhance its reactivity and potential applications in various fields. This combination of halogens can also provide distinct electronic and steric effects that differentiate it from other similar compounds.
特性
分子式 |
C9H7BrCl2O2 |
|---|---|
分子量 |
297.96 g/mol |
IUPAC名 |
methyl 2-(4-bromo-2,5-dichlorophenyl)acetate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)3-5-2-8(12)6(10)4-7(5)11/h2,4H,3H2,1H3 |
InChIキー |
YAVTWKCPXWERNT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=C(C=C1Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B11834104.png)

![2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B11834107.png)
![(Z)-3'-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11834118.png)

![5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834138.png)
![7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol](/img/structure/B11834139.png)
![1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one](/img/structure/B11834155.png)

![Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B11834165.png)
![tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B11834172.png)
![4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B11834175.png)

